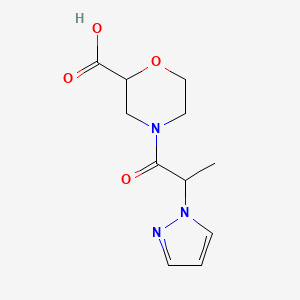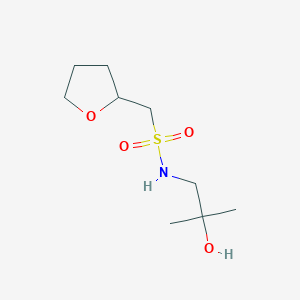![molecular formula C17H21NO3 B7589050 3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid, commonly known as BPAP, is a synthetic compound that belongs to the class of psychoactive drugs. BPAP has been found to have potential therapeutic applications in the treatment of various neurological disorders, including depression, Parkinson's disease, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of BPAP is not fully understood. However, it is believed to act as a partial agonist of the dopamine D2 receptor and a full agonist of the serotonin 5-HT1A receptor. BPAP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth, differentiation, and survival of neurons.
Biochemical and Physiological Effects:
BPAP has been found to have several biochemical and physiological effects. It increases the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in mood regulation. BPAP also increases the levels of BDNF, which promotes the growth and survival of neurons. Additionally, BPAP has been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
BPAP has several advantages for lab experiments. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a useful tool for studying the function of these receptors. BPAP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of BPAP is that it has a short half-life, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on BPAP. One potential application is in the treatment of Parkinson's disease, as BPAP has been found to improve motor function in animal models of the disease. Another potential application is in the treatment of depression, as BPAP has been found to have antidepressant effects in animal models. Further research is also needed to fully understand the mechanism of action of BPAP and its long-term effects on the brain.
Synthesemethoden
BPAP is a synthetic compound that can be prepared by reacting 1-benzofuran-2-ylmethylamine with 4-piperidone hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with propanoic acid to obtain BPAP.
Wissenschaftliche Forschungsanwendungen
BPAP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to have antidepressant, anxiolytic, and antipsychotic effects in animal models. BPAP has also been shown to improve cognitive function and memory in rats.
Eigenschaften
IUPAC Name |
3-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-17(20)6-5-13-7-9-18(10-8-13)12-15-11-14-3-1-2-4-16(14)21-15/h1-4,11,13H,5-10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUGZZPMXMMZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid](/img/structure/B7588974.png)
![4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588994.png)

![1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7589004.png)
![1-Ethyl-3-[(1-hydroxycyclohexyl)methylamino]pyrazin-2-one](/img/structure/B7589010.png)
![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)

![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)

